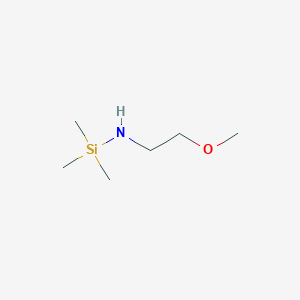
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine is a chemical compound with the molecular formula C6H17NOSi It is characterized by the presence of a silane group bonded to a nitrogen atom, which is further connected to a 2-methoxyethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may involve the conversion of the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of substituted silanes.
Aplicaciones Científicas De Investigación
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability or alter their properties.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mecanismo De Acción
The mechanism by which N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions can influence the physical and chemical properties of the target molecules, leading to desired modifications.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: This compound shares the 2-methoxyethyl group but differs in its ammonium structure and counterion.
N,N-Bis(2-methoxyethyl)aminosulfur trifluoride:
Uniqueness
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine is unique due to its combination of a silane group with a 2-methoxyethyl substituent. This structure imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and materials science.
Propiedades
Número CAS |
213669-58-0 |
|---|---|
Fórmula molecular |
C6H17NOSi |
Peso molecular |
147.29 g/mol |
Nombre IUPAC |
2-methoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-8-6-5-7-9(2,3)4/h7H,5-6H2,1-4H3 |
Clave InChI |
UXXIAOKRNJVSEW-UHFFFAOYSA-N |
SMILES canónico |
COCCN[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,7-Diphenyl-4,5,7,7a-tetrahydro-2H-furo[2,3-c]pyran-2-one](/img/structure/B14238017.png)
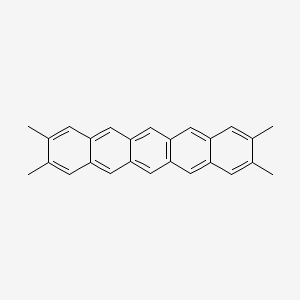

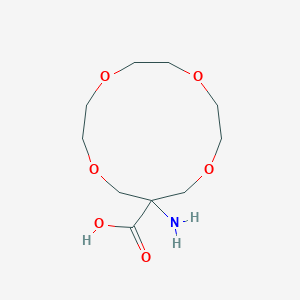
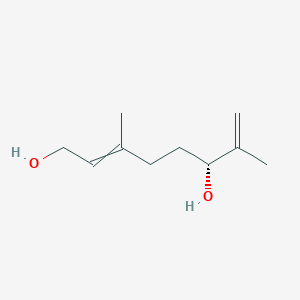
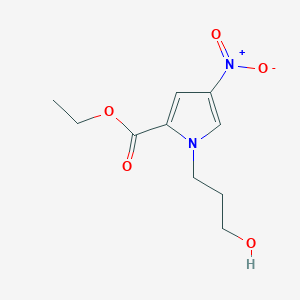
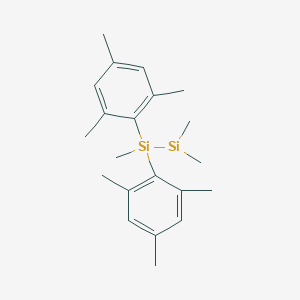
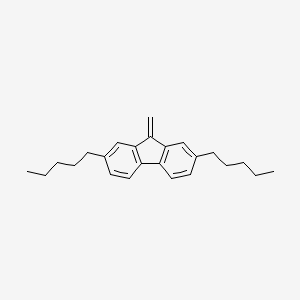
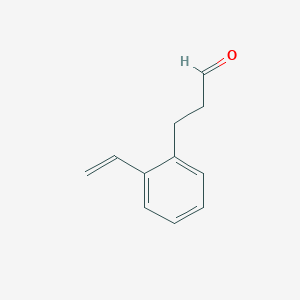
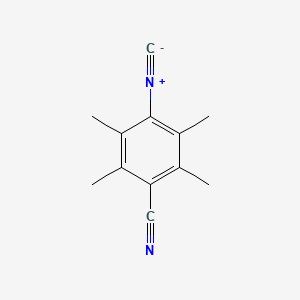
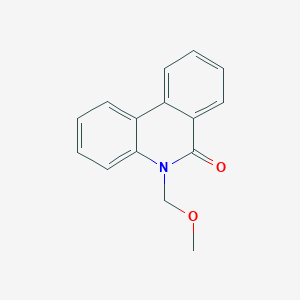

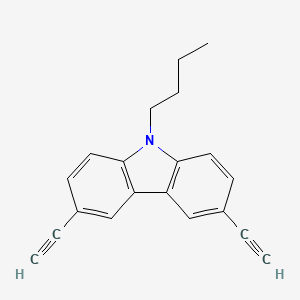
![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
